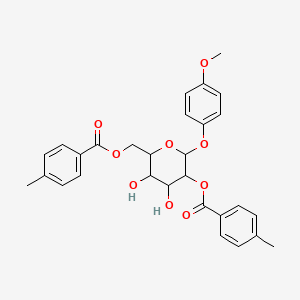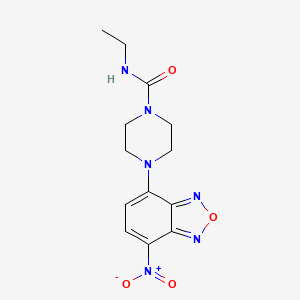![molecular formula C13H24OSi B12516995 tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane CAS No. 820964-74-7](/img/structure/B12516995.png)
tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is known for its utility in various synthetic applications, particularly in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne. One common method involves the use of sodium azide in dimethylformamide (DMF) at elevated temperatures to facilitate the reaction . The reaction conditions often require an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane is used as a reagent in various organic synthesis reactions. It serves as a protecting group for hydroxyl groups, allowing for selective reactions at other sites on the molecule .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules. Its ability to form stable bonds with organic molecules makes it valuable in the development of pharmaceuticals and other biologically active compounds .
Medicine
In medicine, this compound is used in the synthesis of drug candidates. Its unique chemical properties allow for the creation of molecules with specific biological activities .
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials makes it valuable in various applications .
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane involves its ability to form stable bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating reactions that lead to the desired products. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxyacetaldehyde: A versatile reagent used in synthetic glycobiology.
Uniqueness
tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane is unique due to its specific structure, which allows for selective reactions and the formation of stable bonds with various organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds and advanced materials.
Properties
CAS No. |
820964-74-7 |
|---|---|
Molecular Formula |
C13H24OSi |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-methylidenehex-5-ynoxy)silane |
InChI |
InChI=1S/C13H24OSi/c1-8-12(2)10-9-11-14-15(6,7)13(3,4)5/h1H,2,9-11H2,3-7H3 |
InChI Key |
XDBMPIFZXIIKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
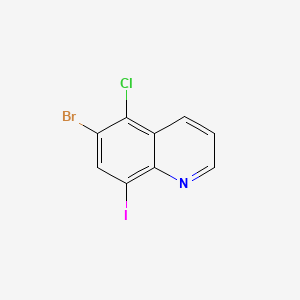
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
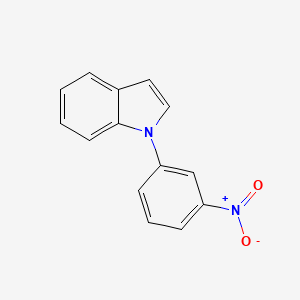
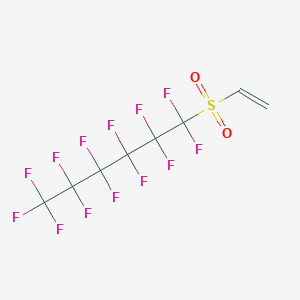
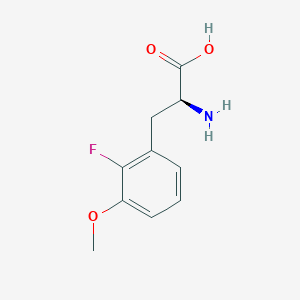
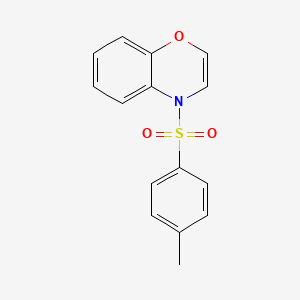
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
